molecular formula C14H12N2O4 B6199180 4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid CAS No. 2694735-12-9

4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid

Cat. No.: B6199180
CAS No.: 2694735-12-9
M. Wt: 272.3
InChI Key:
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Description

4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid typically involves the reaction of 5-acetamidopyridine with 4-hydroxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or the acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
  • 1,2,4-Oxadiazole benzoic acid compounds
  • 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetamido group and ether linkage to the benzoic acid moiety differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2694735-12-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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